molecular formula C10H16O B3264030 2-(But-3-en-1-yl)-5-methylcyclopentanone CAS No. 38382-17-1

2-(But-3-en-1-yl)-5-methylcyclopentanone

Cat. No.: B3264030
CAS No.: 38382-17-1
M. Wt: 152.23 g/mol
InChI Key: SIUSODZJEVTPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-en-1-yl)-5-methylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a butenyl group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-5-methylcyclopentanone typically involves the alkylation of cyclopentanone with a suitable butenyl halide under basic conditions. One common method is the use of sodium hydride as a base and but-3-en-1-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to enhance the selectivity and rate of the reaction. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-5-methylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 2-(But-3-en-1-yl)-5-methylcyclopentanol.

    Substitution: Formation of this compound halides.

Scientific Research Applications

2-(But-3-en-1-yl)-5-methylcyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(But-3-en-1-yl)-5-methylcyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the butenyl group can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(But-3-en-1-yl)cyclopentanone: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.

    5-Methylcyclopentanone: Lacks the butenyl group, leading to distinct chemical behavior and applications.

    2-(But-3-en-1-yl)-5-methylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentanone ring, affecting its chemical and physical properties.

Uniqueness

2-(But-3-en-1-yl)-5-methylcyclopentanone is unique due to the presence of both the butenyl and methyl groups on the cyclopentanone ring

Properties

IUPAC Name

2-but-3-enyl-5-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUSODZJEVTPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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